While the specific applications of Methyl 4-(aminomethyl)benzoate hydrochloride in scientific research are limited, there are some studies exploring its potential biological activities. These include:
Methyl 4-(aminomethyl)benzoate hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It is characterized as a white crystalline powder that is soluble in water and exhibits hygroscopic properties. The compound is an amino acid ester hydrochloride, which indicates that it contains both an amino group and an ester functional group, contributing to its unique chemical reactivity and biological properties .
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry .
Methyl 4-(aminomethyl)benzoate hydrochloride exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, particularly against certain strains of bacteria. Additionally, its structure allows it to interact with biological systems, potentially influencing pathways related to neurotransmission due to its amino group. Toxicological studies indicate that while it may cause skin and eye irritation, its therapeutic potential warrants further investigation .
The synthesis of methyl 4-(aminomethyl)benzoate hydrochloride typically involves the following methods:
These methods are crucial for producing the compound in a laboratory setting for research and industrial applications .
Methyl 4-(aminomethyl)benzoate hydrochloride has several applications across various fields:
Interaction studies involving methyl 4-(aminomethyl)benzoate hydrochloride focus on its binding affinity with various biological receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors due to its structural similarity to amino acids. Further research is needed to elucidate these interactions fully, particularly concerning its pharmacodynamics and pharmacokinetics in vivo .
Several compounds share structural similarities with methyl 4-(aminomethyl)benzoate hydrochloride, each possessing unique properties:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl benzoate | Ester | Low antimicrobial activity |
| 4-Aminobenzoic acid | Amino acid | Antimicrobial properties |
| Benzylamine | Amine | Neurotransmitter precursor |
| Methyl 3-(aminomethyl)benzoate | Amino acid ester | Antimicrobial activity |
Methyl 4-(aminomethyl)benzoate hydrochloride is unique due to its specific combination of both an amino group and an ester functional group, which enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .
This multifaceted profile highlights the compound's relevance in both academic research and practical applications within the pharmaceutical industry. Further studies will continue to explore its full potential in various fields.
Methyl 4-(aminomethyl)benzoate hydrochloride typically presents as a white to off-white crystalline solid under standard conditions [3]. The hydrochloride salt formation significantly influences the physical appearance, creating a more stable solid form compared to the free base, which may exhibit different color characteristics [7] [8].
The thermal behavior of the compound demonstrates characteristic properties of organic hydrochloride salts [9] [10]. The base compound, methyl 4-(aminomethyl)benzoate, exhibits a melting point of 243°C with decomposition [1]. The predicted boiling point for the base compound is 278.7 ± 23.0°C [1]. These thermal properties are influenced by the presence of both the ester functionality and the aminomethyl substituent, which contribute to intermolecular hydrogen bonding and dipole interactions [8] [11].
| Thermal Property | Value | Notes |
|---|---|---|
| Melting Point (base) | 243°C (decomposition) | Literature value |
| Boiling Point (predicted) | 278.7 ± 23.0°C | Computational prediction |
| Density (predicted) | 1.121 ± 0.06 g/cm³ | Theoretical calculation |
The hydrochloride salt form exhibits enhanced water solubility compared to the neutral ester [2] [11]. This improved solubility results from the ionic nature of the hydrochloride salt, which facilitates interaction with polar solvents through ion-dipole interactions [9] [7]. The compound demonstrates solubility in organic solvents, reflecting its hydrophobic characteristics due to the aromatic ring and ester functionality [3] [12].
The solubility behavior follows patterns typical of amino acid ester hydrochlorides, where polar solvents generally provide better dissolution due to the ionic character of the salt form [11]. Temperature effects on solubility are expected to follow standard thermodynamic principles, with increased solubility at elevated temperatures [11].
The compound exhibits amphoteric characteristics due to the presence of both the protonated amino group and the ester carbonyl [8]. The predicted pKa value for the base compound is 8.67 ± 0.10, indicating the basicity of the aminomethyl group [1]. In the hydrochloride salt form, the amino group exists in its protonated state, contributing to the overall stability of the compound [7] [8].
The acid-base behavior is influenced by the electron-withdrawing effect of the para-positioned ester group, which moderately reduces the basicity of the aminomethyl substituent compared to simple benzylamines [6] [13]. This electronic effect is characteristic of para-substituted aromatic systems where substituents influence each other through resonance and inductive effects [6].
The ester functionality in methyl 4-(aminomethyl)benzoate hydrochloride is susceptible to hydrolysis under appropriate conditions [14] [15]. The rate of hydrolysis depends on pH, temperature, and the presence of catalysts [15] [16]. Under acidic conditions, the ester group can undergo acid-catalyzed hydrolysis, while basic conditions promote nucleophilic attack on the carbonyl carbon [12] [14].
The aminomethyl group provides sites for various chemical transformations, including nucleophilic substitution reactions and coupling reactions [17] [18]. The electron-donating nature of the amino group can activate the aromatic ring toward electrophilic aromatic substitution, particularly at positions ortho and para to the aminomethyl substituent [13].
| Chemical Property | Characteristic | Implication |
|---|---|---|
| pKa (predicted) | 8.67 ± 0.10 | Moderate basicity |
| Ester Hydrolysis | pH dependent | Stability considerations |
| Aromatic Reactivity | Activated system | Electrophilic substitution potential |
The infrared spectrum of methyl 4-(aminomethyl)benzoate hydrochloride exhibits characteristic absorption bands reflecting its functional groups [19] [20]. The ester carbonyl group typically appears as an intense sharp band in the range of 1730-1750 cm⁻¹ [19]. The aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region, while the aminomethyl N-H stretching modes appear in the 3200-3500 cm⁻¹ range, often broadened due to hydrogen bonding in the salt form [20].
The ¹H nuclear magnetic resonance spectrum shows characteristic patterns for substituted benzoic acid esters [21]. The aromatic protons appear in the 7-8 ppm region with coupling patterns consistent with para-disubstitution [22] [23]. The methyl ester protons typically resonate around 3.9 ppm, while the aminomethyl protons appear as a characteristic singlet around 4.6 ppm [21].
The ¹³C nuclear magnetic resonance spectrum exhibits signals in the aromatic carbon region (110-140 ppm) and the carbonyl carbon around 170 ppm [22]. The methyl ester carbon appears around 52 ppm, while the aminomethyl carbon resonates in the 40-50 ppm range [22].
Mass spectrometric analysis reveals fragmentation patterns characteristic of benzoic acid methyl esters [24]. Common fragmentation includes loss of the methoxy group (M-31) and formation of the benzoyl cation [24]. The aminomethyl substitution influences the fragmentation pathway, potentially leading to characteristic losses and rearrangements specific to this structural motif [24].
The physical and chemical properties of methyl 4-(aminomethyl)benzoate hydrochloride can be understood in the context of related aminomethyl benzoic acid derivatives [2] . Comparison with the 3-aminomethyl isomer reveals differences in electronic effects due to the different substitution patterns [2]. The para-substitution pattern generally results in stronger electronic communication between the amino and ester groups compared to meta-substitution [6].
The hydrochloride salt formation is a common strategy for improving the pharmaceutical and chemical properties of amino-containing compounds [7] [11]. This approach enhances solubility, stability, and handling characteristics while maintaining the essential chemical reactivity of the parent compound [2] [7].
Irritant